molecular formula C13H14ClNO B3059343 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride CAS No. 98349-72-5

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride

Cat. No.: B3059343
CAS No.: 98349-72-5
M. Wt: 235.71 g/mol
InChI Key: FDTGMZUWMNQUHV-UHFFFAOYSA-M
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Description

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride is a quaternary ammonium compound with the molecular formula C13H14NOCl It is known for its unique structural features, which include a pyridinium ion linked to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride typically involves the quaternization of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with 4-methoxybenzyl chloride under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction proceeds as follows:

C5H5N+C8H9ClOC13H14NOCl\text{C}_5\text{H}_5\text{N} + \text{C}_8\text{H}_9\text{ClO} \rightarrow \text{C}_{13}\text{H}_{14}\text{NOCl} C5​H5​N+C8​H9​ClO→C13​H14​NOCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinium ion can be reduced to form pyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include 1-[(4-Methoxyphenyl)methyl]pyridine derivatives with different substituents.

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include 1-[(4-Methoxyphenyl)methyl]pyridine.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The methoxyphenyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with similar properties but lacking the methoxyphenyl group.

    4-Methoxyphenylpiperazine: Shares the methoxyphenyl group but has a different core structure, leading to distinct biological activities.

Uniqueness: 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride is unique due to the combination of the pyridinium ion and the methoxyphenyl group, which imparts specific chemical reactivity and biological activity

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NO.ClH/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTGMZUWMNQUHV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567508
Record name 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98349-72-5
Record name 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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